N-Acetyl-D-leucine

Overview

Description

N-Acetyl-D-leucine is a D-amino acid that is deacylated in bacteria by D-aminoacylase enzymes . It is used to help differentiate members of the amidohydrolase enzyme superfamily . It is a preferred substrate of Gox1177 from Gluconobacter oxidans . N-acetyl-D-leucine is also a derivative of D-leucine and a substrate for various enzymes in the amidohydrolase superfamily .

Synthesis Analysis

The pharmacokinetics of the enantiomers of N-acetyl-leucine have been investigated after administration of the racemate (N-acetyl-DL-leucine) or purified, pharmacologically active L-enantiomer (N-acetyl-L-leucine) . The results suggest that during chronic administration of the racemate, the D-enantiomer would accumulate, which could have negative effects .Molecular Structure Analysis

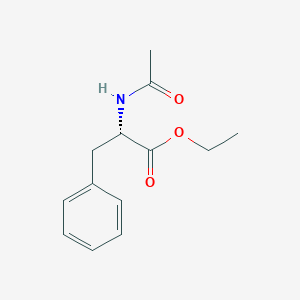

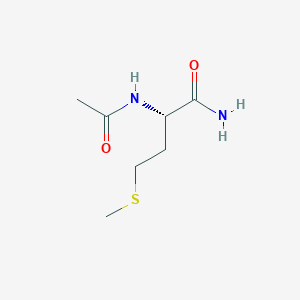

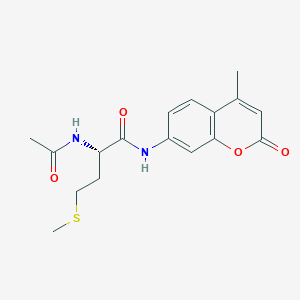

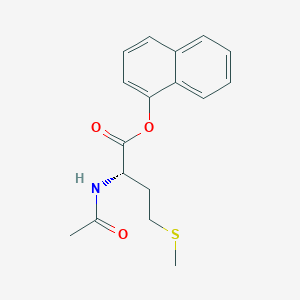

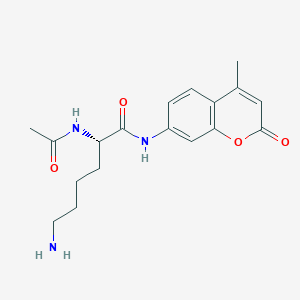

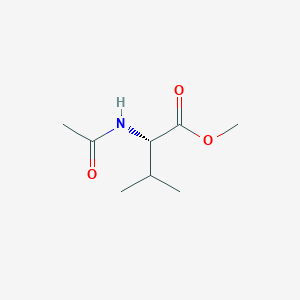

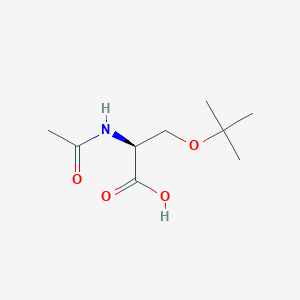

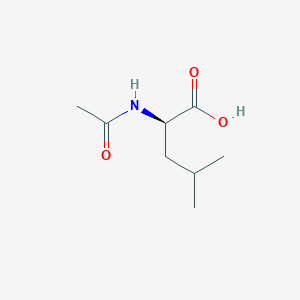

The molecular structure of N-Acetyl-D-leucine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .Physical And Chemical Properties Analysis

N-Acetyl-D-leucine has a molecular formula of C8H15NO3 and an average mass of 173.210 Da . Its physical properties include a density of 1.1±0.1 g/cm3, a boiling point of 369.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .Scientific Research Applications

Enzyme Substrate

N-Acetyl-D-leucine is used as a substrate for D-aminoacylase enzymes, particularly from Alcaligenes xylosoxydans subspxylosoxydans A-6, which helps in the differentiation and characterization of these enzymes .

Neurological Disorders

It has shown promise in improving ataxia symptoms in patients with Niemann-Pick disease type C (NPC) , a lysosomal storage disorder characterized by increased volume of the endosomal/lysosomal system .

Drug Design

Acetylation of leucine to form N-Acetyl-D-leucine switches its target from amino acid transporters to anion transporters, providing insights into the rational design of drugs for various disorders .

Cerebellar Ataxia Treatment

N-Acetyl-D-leucine may have clinical utility in treating cerebellar symptoms due to its action on neurons, similar to its effects observed in models of vertigo .

Lysosomal Storage Disorders

Beyond NPC, N-Acetyl-D-leucine is being studied for its neuroprotective and disease-modifying effects in a range of lysosomal storage disorders .

Symptomatic Relief in Neurodegenerative Diseases

The compound has been associated with symptomatic relief and neuroprotective effects in various studies, including animal models and clinical trials related to neurodegenerative diseases .

Mechanism of Action

Target of Action

N-Acetyl-D-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned transporters . This switch in uptake mechanism is a key factor in how acetylation converts leucine into a drug .

Biochemical Pathways

The MCT1-mediated uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This suggests that N-acetyl-L-leucine enters metabolic pathways and its effects are mediated via its metabolic products .

Pharmacokinetics

The enantiomers of N-acetyl-leucine exhibit large, unexpected differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the L-enantiomer by the D-enantiomer . When administered as the racemate, both the maximum plasma concentration (Cmax) and the area under the plasma drug concentration over time curve (AUC) were much greater for the D-enantiomer relative to the L-enantiomer .

Result of Action

The action of N-acetyl-D-leucine results in the normalization of membrane potential and neuronal excitability . It also improves the metabolic state of cells . In brain and muscle, N-acetyl-L-leucine levels were lower than N-acetyl-D-leucine, consistent with rapid conversion into L-leucine and utilization by normal leucine metabolism .

Action Environment

The action, efficacy, and stability of N-acetyl-D-leucine can be influenced by environmental factors such as pH. At physiological pH, N-acetylation removes a charge from the nitrogen and N-acetyl-L-leucine is an anion that is then a substrate for the organic anion transporters .

Safety and Hazards

Future Directions

N-acetyl-l-leucine is being intensively studied by both academia and industry as a promising treatment for several disorders with unmet medical needs including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome . There are ongoing multinational clinical trials with the purified L-enantiomer for the treatment of Niemann-Pick disease type C, the GM2 gangliosidoses, and Ataxia-Telangiectasia .

properties

IUPAC Name |

(2R)-2-acetamido-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXCEHXYPACJF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361310 | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19764-30-8 | |

| Record name | Acetylleucine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLLEUCINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

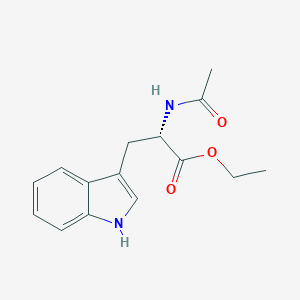

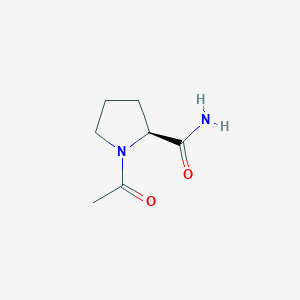

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

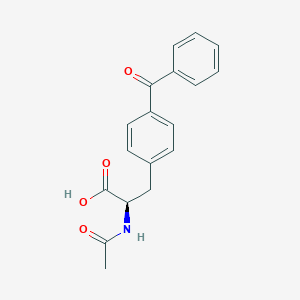

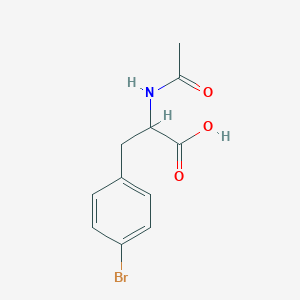

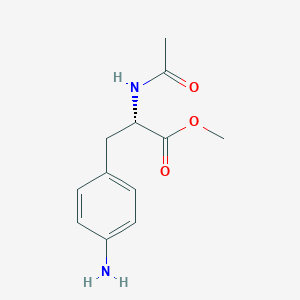

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.